molecular formula C16H14BrN3O3S B11124115 methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11124115
M. Wt: 408.3 g/mol
InChI Key: LGPUDXLQHKOSJW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted with a methyl ester at position 4, a methyl group at position 5, and an acetylamino linker connected to a 4-bromoindole moiety. Its molecular formula is C₁₆H₁₄BrN₃O₃S (molecular weight: 408.3 g/mol), with a Smiles representation of COC(=O)c1nc(NC(=O)Cn2ccc3cc(Br)ccc32)sc1C .

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 2-[[2-(4-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

LGPUDXLQHKOSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of 4-Bromoindole

4-Bromoindole undergoes N-alkylation with bromoacetyl bromide in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is employed as a base to neutralize HBr, driving the reaction to completion.

Reaction Conditions :

  • Solvent : DCM

  • Temperature : 0°C → room temperature (24 hours)

  • Yield : 72–85%

Mechanism :

4-Bromoindole+BrCH2COBrTEA, DCM4-Bromo-1H-indol-1-ylacetyl bromideH2O4-Bromo-1H-indol-1-ylacetic acid\text{4-Bromoindole} + \text{BrCH}2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{4-Bromo-1H-indol-1-ylacetyl bromide} \xrightarrow{\text{H}2\text{O}} \text{4-Bromo-1H-indol-1-ylacetic acid}

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1). Purity is confirmed by HPLC (>98%) and 1^1H NMR (DMSO-d6d_6): δ 7.45–7.89 (m, aromatic H), 4.92 (s, CH2_2), 12.1 (s, COOH).

Preparation of Methyl 2-Amino-5-Methylthiazole-4-Carboxylate

Hantzsch Thiazole Synthesis

Thiourea reacts with methyl 3-bromo-2-oxobutanoate in ethanol under reflux to form the thiazole core.

Reaction Conditions :

  • Molar Ratio : 1:1 (thiourea : α-haloketone)

  • Catalyst : None (self-condensation)

  • Temperature : 80°C, 6 hours

  • Yield : 68–75%

Mechanism :

Thiourea+CH3C(O)CBrCOOCH3Thiazole intermediatecyclizationMethyl 2-amino-5-methylthiazole-4-carboxylate\text{Thiourea} + \text{CH}3\text{C(O)CBrCOOCH}3 \rightarrow \text{Thiazole intermediate} \xrightarrow{\text{cyclization}} \text{Methyl 2-amino-5-methylthiazole-4-carboxylate}

Optimization Challenges

  • Byproduct Formation : Overalkylation is minimized by slow addition of α-haloketone.

  • Solvent Effects : Ethanol enhances solubility of intermediates, whereas acetonitrile increases reaction rate but reduces yield.

Coupling of Indole and Thiazole Moieties

Amide Bond Formation

The acetyl-amino linker is established via carbodiimide-mediated coupling. 4-Bromo-1H-indol-1-ylacetic acid reacts with methyl 2-amino-5-methylthiazole-4-carboxylate using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Reaction Conditions :

  • Solvent : DMF

  • Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)

  • Temperature : 0°C → room temperature (12 hours)

  • Yield : 60–78%

Analytical Data :

  • IR : 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N-H bend).

  • LC-MS : m/z 408.3 [M+H]+^+.

Alternative Coupling Strategies

  • Mixed Carbonate Method : Uses chloroacetyl chloride for activation, but yields are lower (45–55%) due to side reactions.

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yield (70%).

Large-Scale Production and Purification

Crystallization Optimization

The crude product is dissolved in hot ethyl acetate and precipitated by gradual addition of n-hexane. Key parameters:

  • Solvent Ratio : 1:3 (ethyl acetate : hexane)

  • Cooling Rate : 0.5°C/min to 4°C

  • Purity : >99% (by HPLC).

Chromatographic Purification

For research-grade material, flash chromatography (SiO2_2, ethyl acetate/hexane 1:2) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
EDC/HOBt Coupling7899120High
Mixed Carbonate559590Moderate
Microwave-Assisted7098150Low

Key Findings :

  • EDC/HOBt offers the best balance of yield and purity for industrial applications.

  • Microwave methods are preferable for small-scale research due to rapid synthesis .

Scientific Research Applications

Structural Overview

The compound features:

  • Indole and thiazole moieties : These are known for their significant roles in pharmacology.
  • Acetyl and amino groups : These functional groups enhance the compound's reactivity and potential biological interactions.

Antimicrobial Activity

The compound's structural similarity to other thiazole and indole derivatives suggests it may possess antimicrobial properties. Research indicates that thiazole derivatives often demonstrate effectiveness against various bacterial strains, including resistant pathogens. For instance, derivatives of thiazole have been shown to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies:

  • Thiazole Derivatives : A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity, which could be analogous to the activity expected from methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate .
  • Indole Compounds : Indoles are known for their broad-spectrum antimicrobial properties. Compounds with similar structures have shown efficacy against various microbial strains, suggesting that this compound may also possess such activity .

Anticancer Activity

The potential anticancer effects of this compound are particularly noteworthy. Compounds containing indole and thiazole rings have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies:

  • Anticancer Screening : Similar compounds have been evaluated against various cancer cell lines, such as the MCF7 breast cancer cell line. The results indicated promising antiproliferative effects, suggesting that this compound could exhibit similar properties .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of such compounds to cancer-related targets. These studies help elucidate the mechanism of action and identify potential pathways for therapeutic intervention .

Comparative Analysis with Analogous Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural DifferencesAntimicrobial ActivityAnticancer Activity
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methylthiazoleBromine at position 6ModerateLow
Methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazoleVariation in amino group positioningHighModerate
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methylthiazoleDifferent substituent on indole nucleusLowHigh

Mechanism of Action

The mechanism of action of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiazole ring can also interact with metal ions and other biomolecules, potentially enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations on the Indole Ring

  • Methyl 2-{[(5-Bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1442084-81-2) This isomer differs only in the position of the bromine atom (5-bromoindole vs. 4-bromoindole). The molecular weight (408.3 g/mol) and formula remain identical, but the altered bromine position may affect binding affinity in biological systems due to steric or electronic differences. For example, 5-bromoindole derivatives are common in kinase inhibitors, whereas 4-substituted indoles may exhibit distinct interaction patterns with hydrophobic pockets .

Halogen-Substituted Analogues

  • Ethyl 2-(((4-Chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate (L254266) Replacing the 4-bromoindole with a 4-chlorophenoxy group reduces molecular weight (C₁₅H₁₅ClN₂O₄S; ~366.8 g/mol) and alters the electronic profile. Additionally, the phenoxy group introduces oxygen-based hydrogen-bonding capabilities absent in the indole derivative .
  • Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5 in )
    In a study of isostructural thiazole-triazole hybrids, bromo derivatives exhibited stronger intermolecular interactions (e.g., C–Br···π contacts) compared to chloro analogues, likely due to bromine’s larger polarizable electron cloud. This could translate to enhanced crystallinity or stability in formulation .

Functional Group Variations on the Thiazole Core

  • Esters, like the target compound, are more metabolically labile, whereas amides often exhibit improved pharmacokinetic profiles .
  • 4-Bromo-5-(1-(2-(3-Fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) This compound (C₁₂H₁₁BrFN₃S₂) replaces the acetylated indole with a fluorophenylhydrazone group and a methylthio substituent. The methylthio group may enhance membrane permeability, while the hydrazone moiety introduces pH-dependent reactivity, contrasting with the stable acetylamine linker in the target compound .

Indole-Containing Analogues

  • 2-Amino-5-(5-Bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one This imidazolone derivative shares a bromoindole motif but lacks the thiazole-carboxylate core. The conjugated system in the imidazolone ring may confer distinct electronic properties, such as enhanced π-π stacking with aromatic residues in biological targets .

Biological Activity

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H14BrN3O3SC_{16}H_{14}BrN_{3}O_{3}S with a molecular weight of approximately 408.3 g/mol. Its structure includes an indole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₃O₃S
Molecular Weight408.3 g/mol
CAS Number1401558-05-1

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole derivative followed by acylation and thiazole ring formation. The detailed synthetic pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives based on indole have shown efficacy against various bacterial strains, including resistant strains. In a study examining similar compounds, MIC values against Staphylococcus aureus and Escherichia coli were reported in the range of 4.69 to 22.9 µM and 2.33 to 156.47 µM respectively .

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in various cell lines. In vitro studies have demonstrated that related thiazole derivatives possess cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds ranged from 6.46 to 6.56 µM, indicating promising activity .

The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation. For example, some thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antibacterial Testing : In a comparative study, analogs of the compound were tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with varying MIC values.
  • Anticancer Assays : In vivo studies using mouse models showed that compounds derived from this scaffold could inhibit tumor growth significantly compared to controls.

Q & A

Q. What are the recommended synthetic routes for methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Preparation of the thiazole core through cyclization of thiourea derivatives with α-haloketones, followed by carboxylation .
  • Step 2 : Coupling the 4-bromo-1H-indole moiety using an acetyl linker via amide bond formation under reflux conditions with acetic acid as a catalyst .
  • Step 3 : Methyl esterification at the thiazole-4-carboxylate position using methanol and acid catalysts . Purity is ensured via recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and coupling efficiency .
  • IR Spectroscopy : Confirmation of amide (C=O, N-H) and ester (C=O) functional groups .
  • Elemental Analysis : Validation of C, H, N, S, and Br content to ensure stoichiometric accuracy .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What biological targets are commonly associated with thiazole-indole hybrids like this compound?

Thiazole-indole hybrids exhibit activity against:

  • Enzymes : Tyrosine kinases, cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) due to hydrogen bonding with the indole NH and thiazole sulfur .
  • Receptors : G-protein-coupled receptors (GPCRs) via hydrophobic interactions with the bromo-indole moiety . Preliminary assays often include enzyme inhibition studies and cell viability assays (e.g., MTT on cancer cell lines) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling efficiency .
  • Solvent Optimization : Use DMF or DMSO for improved solubility of intermediates .
  • Temperature Control : Maintain reflux at 110–120°C during amide coupling to minimize side reactions .
  • Workflow Integration : Employ flow chemistry for continuous production of the thiazole core .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDACs or kinases, focusing on the indole’s bromine and thiazole’s methyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on IC50_{50} values using datasets from analogous compounds .

Q. How do structural modifications impact the compound’s solubility and bioavailability?

  • Ester Hydrolysis : Replace the methyl ester with a carboxylic acid to enhance hydrophilicity .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the indole nitrogen for improved plasma stability .
  • Salt Formation : Prepare hydrochloride or sodium salts of the carboxylate derivative for in vivo studies .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Structural Analog Testing : Compare activity of 4-bromo-indole derivatives with 5-methyl or 6-fluoro variants to isolate substituent effects .

Data Analysis & Troubleshooting

Q. How should researchers interpret unexpected regioselectivity in substitution reactions?

  • Electrophilic Aromatic Substitution (EAS) : The 4-bromo group on indole directs further substitutions to the 3-position due to its electron-withdrawing nature .
  • Steric Effects : Bulky acetyl groups on the thiazole may hinder reactivity at the 5-methyl position .
  • Spectroscopic Mapping : Use 1^1H-1^1H COSY NMR to confirm substitution patterns .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent oxidation .
  • Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC analysis every 30 days .

Methodological Resources

Q. Which databases provide reliable crystallographic or spectral data for this compound?

  • Cambridge Structural Database (CSD) : Reference entry XBZQAU for bond angles/lengths .
  • Biopolymers and Cell : Protocols for thiazole-indole hybrid synthesis .

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